molecular formula C14H19ClN2O3 B334921 4-chloro-N-heptyl-2-nitrobenzamide

4-chloro-N-heptyl-2-nitrobenzamide

Cat. No.: B334921
M. Wt: 298.76 g/mol
InChI Key: MGZLEMDLUJFYAX-UHFFFAOYSA-N
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Description

4-Chloro-N-heptyl-2-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 2-position, a chlorine substituent at the 4-position, and a linear heptyl chain attached to the amide nitrogen. This structural configuration imparts distinct physicochemical properties, including enhanced lipophilicity due to the long alkyl chain, which may influence its solubility and biological interactions. While direct synthesis data for this compound are absent in the provided literature, analogous compounds (e.g., amides derived from benzoyl chlorides and amines) suggest that its preparation likely involves reacting 4-chloro-2-nitrobenzoyl chloride with heptylamine under controlled conditions .

Properties

Molecular Formula

C14H19ClN2O3

Molecular Weight

298.76 g/mol

IUPAC Name

4-chloro-N-heptyl-2-nitrobenzamide

InChI

InChI=1S/C14H19ClN2O3/c1-2-3-4-5-6-9-16-14(18)12-8-7-11(15)10-13(12)17(19)20/h7-8,10H,2-6,9H2,1H3,(H,16,18)

InChI Key

MGZLEMDLUJFYAX-UHFFFAOYSA-N

SMILES

CCCCCCCNC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Canonical SMILES

CCCCCCCNC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Analysis

  • 4-Chloro-3-nitrobenzamide () : Differs in nitro group placement (3-position vs. 2-position), altering electronic effects and steric interactions. The absence of the heptyl chain reduces lipophilicity.
  • N-(3-Chlorophenethyl)-4-nitrobenzamide () : Features a phenethyl group on the amide nitrogen instead of heptyl, introducing aromaticity and rigidity. The nitro group is at the 4-position, which may affect resonance stabilization.

Molecular Weight and Formula

Compound Molecular Formula Molecular Weight Key Substituents
4-Chloro-N-heptyl-2-nitrobenzamide C₁₄H₁₉ClN₂O₃ 298.77 g/mol Heptyl, 2-NO₂, 4-Cl
4-Chloro-3-nitrobenzamide C₇H₅ClN₂O₃ 200.58 g/mol 3-NO₂, 4-Cl
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ 308.73 g/mol Phenethyl, 4-NO₂, 3-Cl

Physicochemical Properties

Melting Points and Solubility

  • The heptyl chain in this compound is expected to lower its melting point compared to rigid aromatic analogs. For example, compound 11 in (with a benzodioxolylmethylthio group) has a melting point of 177–180°C , while the heptyl derivative may exhibit a lower range due to reduced crystallinity .
  • Solubility in polar solvents (e.g., methanol) may decrease relative to shorter-chain derivatives, as seen in 4-chloro-2-nitrobenzylamine hydrochloride (), which is water-soluble due to its ionic nature .

Spectral Characterization

  • NMR : The heptyl chain’s protons would produce distinct signals in the δ 0.8–1.5 ppm region (CH₂ and CH₃ groups), differing from aromatic protons in analogs like N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide () .
  • IR : A strong carbonyl stretch (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) would align with those of 4-chloro-3-nitrobenzamide .

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